1,3-bis(4-amidino-2-methoxyphenoxy)propane 1,3-bis(4-amidino-2-methoxyphenoxy)propane
Brand Name: Vulcanchem
CAS No.: 124076-65-9
VCID: VC0045448
InChI: InChI=1S/C19H24N4O4/c1-24-16-10-12(18(20)21)4-6-14(16)26-8-3-9-27-15-7-5-13(19(22)23)11-17(15)25-2/h4-7,10-11H,3,8-9H2,1-2H3,(H3,20,21)(H3,22,23)
SMILES: COC1=C(C=CC(=C1)C(=N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)OC
Molecular Formula: C19H24N4O4
Molecular Weight: 372.4 g/mol

1,3-bis(4-amidino-2-methoxyphenoxy)propane

CAS No.: 124076-65-9

Main Products

VCID: VC0045448

Molecular Formula: C19H24N4O4

Molecular Weight: 372.4 g/mol

1,3-bis(4-amidino-2-methoxyphenoxy)propane - 124076-65-9

CAS No. 124076-65-9
Product Name 1,3-bis(4-amidino-2-methoxyphenoxy)propane
Molecular Formula C19H24N4O4
Molecular Weight 372.4 g/mol
IUPAC Name 4-[3-(4-carbamimidoyl-2-methoxyphenoxy)propoxy]-3-methoxybenzenecarboximidamide
Standard InChI InChI=1S/C19H24N4O4/c1-24-16-10-12(18(20)21)4-6-14(16)26-8-3-9-27-15-7-5-13(19(22)23)11-17(15)25-2/h4-7,10-11H,3,8-9H2,1-2H3,(H3,20,21)(H3,22,23)
Standard InChIKey YBEQGLWWCCCCRA-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)OC
Canonical SMILES COC1=C(C=CC(=C1)C(=N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)OC
Synonyms 1,3-BAMPP
1,3-bis(4-amidino-2-methoxyphenoxy)propane
PubChem Compound 72437
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator